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Compound of Interest

Compound Name:
4-fluoro-N,N-

dimethylbenzenesulfonamide

Cat. No.: B1300339 Get Quote

For Immediate Release

This technical guide provides a detailed overview of the expected spectroscopic data for the

compound 4-fluoro-N,N-dimethylbenzenesulfonamide, a molecule of interest in synthetic

chemistry and drug discovery. This document is intended for researchers, scientists, and

professionals in drug development, offering a predictive yet comprehensive analysis of its

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

characteristics.

Molecular Structure and Spectroscopic Overview
4-fluoro-N,N-dimethylbenzenesulfonamide (C8H10FNO2S) is a sulfonamide derivative

characterized by a 4-fluorophenyl group attached to a sulfonamide moiety, which is further

substituted with two methyl groups on the nitrogen atom. The spectroscopic analysis of this

compound is crucial for its unambiguous identification and characterization. This guide outlines

the expected spectral data based on the analysis of its structural components and general

principles of spectroscopy.

A general workflow for the spectroscopic analysis of 4-fluoro-N,N-
dimethylbenzenesulfonamide is depicted in the following diagram:
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Figure 1. General Workflow for Spectroscopic Analysis
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Caption: General workflow from synthesis to structural confirmation of 4-fluoro-N,N-
dimethylbenzenesulfonamide.
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Predicted Spectral Data
The following tables summarize the expected quantitative data from NMR, IR, and MS

analyses of 4-fluoro-N,N-dimethylbenzenesulfonamide. Note: This data is predictive and

based on established principles of spectroscopy for similar molecular structures, as specific

experimental data for this compound is not publicly available.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Number of
Protons

Assignment

~ 7.8 - 8.0 dd ~ 9.0, 5.0 2H
Aromatic (H-2,

H-6)

~ 7.2 - 7.4 t ~ 8.7 2H
Aromatic (H-3,

H-5)

~ 2.7 s - 6H N(CH₃)₂

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm) Assignment

~ 165 (d, ¹JCF ≈ 250 Hz) C-4 (C-F)

~ 138 C-1 (C-S)

~ 130 (d, ³JCF ≈ 9 Hz) C-2, C-6

~ 116 (d, ²JCF ≈ 22 Hz) C-3, C-5

~ 38 N(CH₃)₂

Table 3: Predicted FT-IR Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium Aromatic C-H stretch

2950 - 2850 Medium Aliphatic C-H stretch (CH₃)

1600 - 1585 Medium Aromatic C=C stretch

1500 - 1400 Medium Aromatic C=C stretch

1350 - 1320 Strong Asymmetric SO₂ stretch

1170 - 1150 Strong Symmetric SO₂ stretch

~ 1250 Strong C-F stretch

~ 950 Medium S-N stretch

Table 4: Predicted Mass Spectrometry Data (Electron
Ionization - EI)

m/z Relative Intensity (%) Assignment

203 ~ 60 [M]⁺ (Molecular Ion)

188 ~ 10 [M - CH₃]⁺

109 ~ 100 [FC₆H₄SO]⁺

95 ~ 40 [C₆H₄F]⁺

76 ~ 20 [C₆H₄]⁺

44 ~ 30 [N(CH₃)₂]⁺

Experimental Protocols
The following are general experimental protocols that would be suitable for obtaining the

spectral data for 4-fluoro-N,N-dimethylbenzenesulfonamide.

NMR Spectroscopy
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Sample Preparation: Approximately 5-10 mg of the compound would be dissolved in 0.5-0.7

mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer would be used.

¹H NMR Acquisition: A standard pulse sequence would be used with a sufficient number of

scans to obtain a good signal-to-noise ratio. Chemical shifts would be referenced to the

residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹³C NMR Acquisition: A proton-decoupled pulse sequence would be used. A larger number of

scans would be required due to the low natural abundance of the ¹³C isotope.

IR Spectroscopy
Sample Preparation: As the compound is likely a solid, the KBr pellet method would be

appropriate. A small amount of the sample (1-2 mg) would be finely ground with anhydrous

KBr (100-200 mg) and pressed into a transparent pellet. Alternatively, a thin film could be

prepared by dissolving the compound in a volatile solvent, depositing it onto a salt plate

(e.g., NaCl or KBr), and allowing the solvent to evaporate.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer would be used.

Data Acquisition: The spectrum would typically be recorded over the range of 4000-400

cm⁻¹. A background spectrum of the KBr pellet or the clean salt plate would be taken and

subtracted from the sample spectrum.

Mass Spectrometry
Sample Introduction: For a volatile compound, direct insertion or a gas chromatography (GC)

inlet could be used. For less volatile solids, a direct insertion probe would be suitable.

Ionization Method: Electron Ionization (EI) at 70 eV is a common method for small molecules

and would likely be used to generate the mass spectrum. Electrospray ionization (ESI) could

also be employed, particularly if the analysis is performed using liquid chromatography-mass

spectrometry (LC-MS).

Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer would be used to

separate the ions based on their mass-to-charge ratio.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1300339?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Acquisition: The mass spectrum would be scanned over a relevant m/z range (e.g., 40-

300 amu).

This technical guide provides a foundational spectroscopic profile for 4-fluoro-N,N-
dimethylbenzenesulfonamide. Researchers working with this compound can use this

information as a reference for the identification and characterization of their synthesized

materials.

To cite this document: BenchChem. [Spectroscopic Profile of 4-fluoro-N,N-
dimethylbenzenesulfonamide: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b1300339#spectral-data-for-4-fluoro-n-n-
dimethylbenzenesulfonamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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